ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid
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Overview
Description
. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid involves the esterification of 2-(2-methylpiperidin-4-yl)acetic acid with ethanol in the presence of a catalyst, followed by the reaction with oxalic acid to form the hemioxalate salt . The reaction conditions typically include:
Temperature: 0-8°C for storage
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions precisely
Purification steps: Including crystallization and filtration to obtain the pure product
Quality control: Ensuring the purity and consistency of the final product through analytical techniques like HPLC and NMR spectroscopy
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene, ethanol
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid can be compared with other piperidine derivatives, such as:
1,4-Disubstituted piperidines: Known for their high selectivity and activity against resistant strains of Plasmodium falciparum
Spiropiperidines: Used in the synthesis of complex organic molecules with potential pharmaceutical applications
Piperidinones: Studied for their biological activities and potential use in drug development
The uniqueness of this compound lies in its specific structure and the presence of the oxalic acid moiety, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1810070-27-9 |
---|---|
Molecular Formula |
C12H21NO6 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalic acid |
InChI |
InChI=1S/C10H19NO2.C2H2O4/c1-3-13-10(12)7-9-4-5-11-8(2)6-9;3-1(4)2(5)6/h8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
FUSUVJCVFHNNSZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCNC(C1)C.CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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